1-(2-Fluoro-5-methylphenyl)butan-1-one
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Overview
Description
1-(2-Fluoro-5-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methylphenyl)butan-1-one typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable reagent to introduce the butanone group. One common method is the Friedel-Crafts acylation reaction, where 2-fluoro-5-methylbenzaldehyde reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using optimized conditions to maximize yield and purity. The process includes careful control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methylphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)butan-1-one is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-methylphenyl)butan-1-one
- 1-(2-Fluoro-3-methylphenyl)butan-1-one
- 1-(2-Fluoro-5-ethylphenyl)butan-1-one
Uniqueness
1-(2-Fluoro-5-methylphenyl)butan-1-one is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological systems. This unique structure can result in distinct physical and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)9-7-8(2)5-6-10(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
YOMTXGIALWRSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
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